molecular formula C12H16BF2NO3 B1458387 2-(Difluoromethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1628116-87-9

2-(Difluoromethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1458387
CAS RN: 1628116-87-9
M. Wt: 271.07 g/mol
InChI Key: JHWPWMNBMONCDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, also known as 2-DFMP, is a heterocyclic compound containing a nitrogen atom surrounded by two oxygen atoms. It is a member of the pyridine family and is used in various research applications. It is a versatile compound that can be used in the synthesis of other molecules, as well as in the study of biological systems.

Scientific Research Applications

Organic Synthesis

In organic synthesis, this compound serves as a versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal for forming carbon-carbon bonds, an essential step in synthesizing complex organic molecules. The dioxaborolane moiety of the compound reacts with halide-substituted compounds to form new biaryl structures, which are foundational in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Within medicinal chemistry, the compound is utilized for the development of new drug candidates. Its role in facilitating the synthesis of complex molecules allows researchers to create a diverse library of biologically active molecules. This diversity is crucial for high-throughput screening in drug discovery, where the compound’s ability to introduce boron into molecules is particularly valuable .

Materials Science

In materials science, the compound’s utility lies in its contribution to the synthesis of semiconducting polymers . These polymers have applications in electronics, such as in the production of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The precise control over the polymer structure afforded by this compound can lead to materials with desirable electrical and optical properties.

Agricultural Chemistry

The compound’s applications in agricultural chemistry are linked to its role in synthesizing new agrochemicals. By enabling the creation of novel molecules, it aids in the development of pesticides and herbicides with improved efficacy and reduced environmental impact. The boron-containing compounds synthesized using this reagent can exhibit unique modes of action against pests and plant diseases .

Environmental Studies

In environmental studies, researchers can use this compound to synthesize markers and probes for detecting environmental pollutants. The compound’s ability to incorporate into various molecular frameworks makes it suitable for creating sensitive and selective detection systems. These systems can monitor the presence of hazardous substances in soil, water, and air .

Catalysis

Lastly, in the field of catalysis, the compound can be employed to generate catalysts for organic reactions. The boron moiety can form part of a catalytic system that facilitates a range of transformations, including oxidation, reduction, and polymerization processes. Such catalysts are sought after for their efficiency and selectivity, which can lead to more sustainable chemical processes .

properties

IUPAC Name

2-(difluoromethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BF2NO3/c1-11(2)12(3,4)19-13(18-11)8-5-6-16-9(7-8)17-10(14)15/h5-7,10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWPWMNBMONCDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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